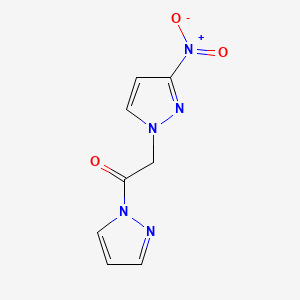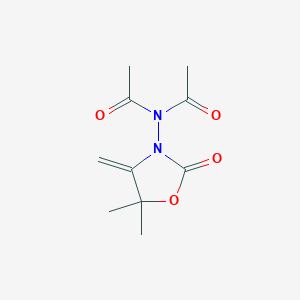![molecular formula C21H23FN4 B5962629 N-(4-fluorophenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine](/img/structure/B5962629.png)
N-(4-fluorophenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine is a complex organic compound that features a fluorophenyl group, a pyridinylpyrrol group, and a piperidinamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridinylpyrrol intermediate: This can be achieved through a condensation reaction between pyridine and pyrrole derivatives under acidic or basic conditions.
Attachment of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyridinylpyrrol intermediate.
Formation of the piperidinamine structure: This can be done through reductive amination or other amine-forming reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-fluorophenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridinylpyrrol moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chlorophenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine
- N-(4-bromophenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine
- N-(4-methylphenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine
Uniqueness
N-(4-fluorophenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity, reactivity, and biological activity. This makes it distinct from its analogs with different substituents.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-1-[(1-pyridin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4/c22-17-8-10-18(11-9-17)24-19-5-3-13-25(15-19)16-20-6-4-14-26(20)21-7-1-2-12-23-21/h1-2,4,6-12,14,19,24H,3,5,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGUESZZNZIYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CN2C3=CC=CC=N3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-Benzyl-4-(hydroxymethyl)piperidin-1-yl]-2-(4-ethylpiperazin-1-yl)ethanone](/img/structure/B5962547.png)
![2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5962558.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5962560.png)
![N-[(5E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5962570.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B5962581.png)
![Methyl 4-[5-methyl-4-[[methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate](/img/structure/B5962597.png)
![N-(4-methoxybenzyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5962609.png)

![2-fluoro-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5962619.png)
![2,4-dibromo-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol](/img/structure/B5962625.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B5962634.png)
![2-[(1-allyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5962649.png)
![3-[1-(1,3-benzoxazol-2-yl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B5962657.png)
